

Application Notes and Protocols: C12-iE-DAP

Stimulation of A549 Lung Epithelial Cells

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Compound of Interest

Compound Name: C12-iE-DAP

Cat. No.: B15611311

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Introduction

C12-iE-DAP, a synthetic acylated derivative of γ -D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune response to bacterial components. In human lung epithelial cells, such as the A549 cell line, activation of NOD1 by **C12-iE-DAP** triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an immune response. These application notes provide a detailed overview and experimental protocols for studying the effects of **C12-iE-DAP** on A549 cells.

Mechanism of Action

C12-iE-DAP is recognized by the cytosolic receptor NOD1. This recognition event initiates a signaling cascade that involves the recruitment of the receptor-interacting protein kinase 2 (RIPK2). This leads to the activation of downstream pathways, most notably the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] The activation of these pathways results in the transcription of genes encoding pro-inflammatory mediators, including the chemokine Interleukin-8 (IL-8).[3] The lipophilic C12 acyl chain of **C12-iE-DAP** enhances its ability to cross the cell membrane, making it a more potent NOD1 agonist compared to its non-acylated counterpart, iE-DAP.

Data Presentation

The following tables summarize the quantitative effects of **C12-iE-DAP** on A549 lung epithelial cells based on published data.

Table 1: Dose-Dependent Effect of **C12-iE-DAP** on IL-8 Production in A549 Cells

C12-iE-DAP Concentration	IL-8 Concentration (pg/mL)	Fold Increase vs. Control
Control (0 μ M)	Baseline	1
2 μ M	Data not available	Significant Increase
10 μ M	Data not available	Significant Increase
50 μ M	Data not available	Significant Increase

Note: While specific pg/mL values for A549 cells are not readily available in the searched literature, studies on other cell types like THP-1 monocytes show a dose-dependent increase in IL-8 secretion with **C12-iE-DAP** stimulation, with concentrations in the range of 1000-4000 pg/mL at 10 μ M.[4][5] A similar dose-responsive trend is expected in A549 cells.

Table 2: Time-Course of NF- κ B Activation in A549 Cells Stimulated with **C12-iE-DAP**

Time Point	NF- κ B Activation (Fold Induction)
0 h	1
8 h	Significant Increase
24 h	Sustained Significant Increase

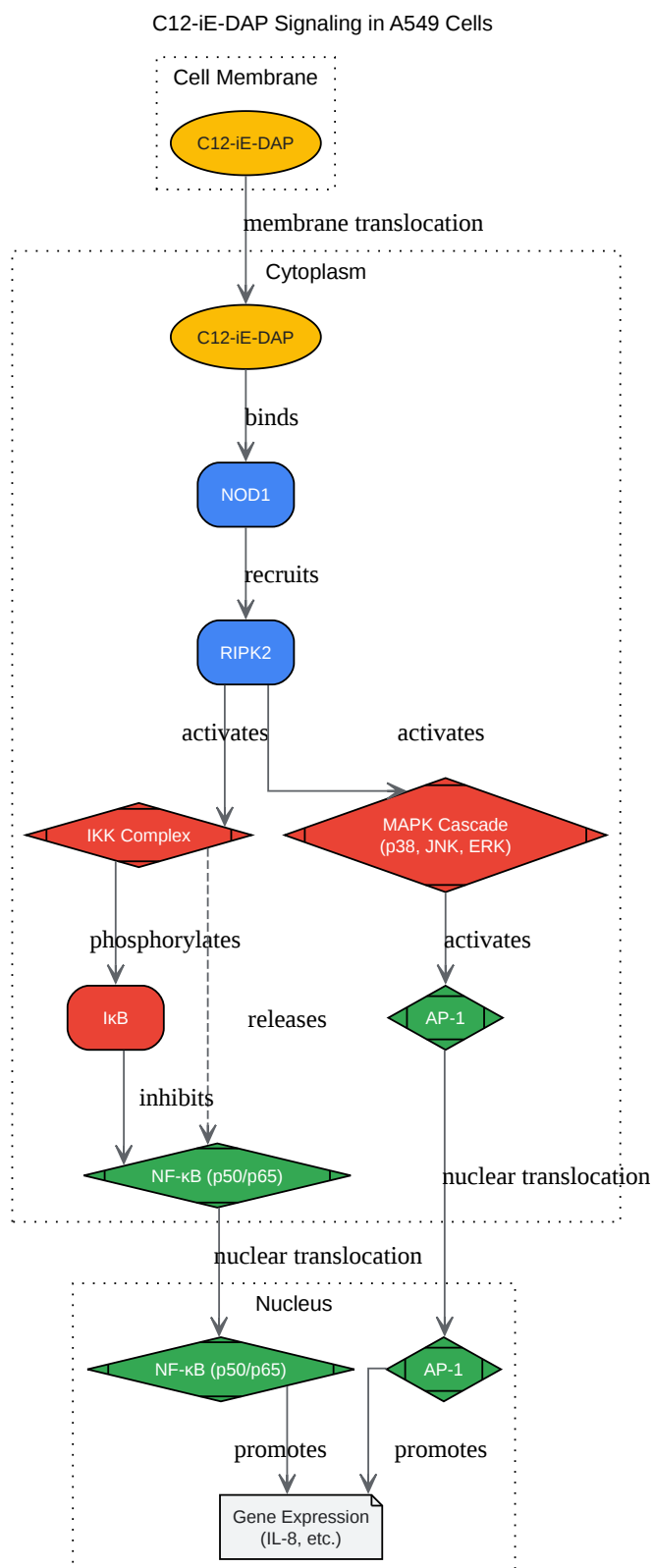
Note: Quantitative data is often presented as fold induction in NF- κ B reporter assays. In A549-Dual™ reporter cells, which contain an NF- κ B inducible reporter gene, **C12-iE-DAP** stimulation leads to a significant increase in reporter activity over time.[3] For example, TNF α , a potent NF- κ B activator, can induce a dose-dependent fold induction of over 150 in a similar A549 reporter cell line.[6]

Table 3: Effect of **C12-iE-DAP** on Gene Expression in A549 Cells

Gene	Treatment	Fold Change in mRNA Expression (vs. Control)
IL-8	50 μ M C12-iE-DAP (8h)	~25
CXCL10	50 μ M C12-iE-DAP (8h)	~10
ISG15	50 μ M C12-iE-DAP (8h)	~5

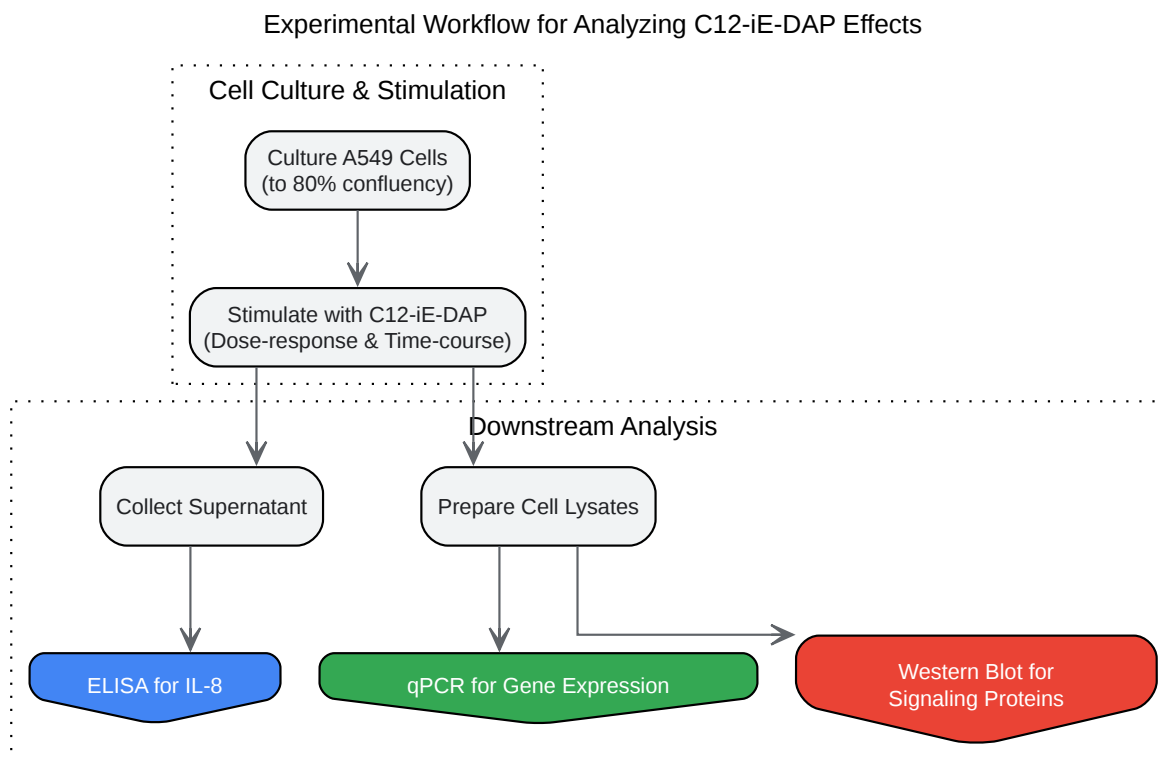
Data is derived from studies using A549-Dual™ cells and normalized to GAPDH expression.[\[7\]](#)

Mandatory Visualizations



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Caption: **C12-iE-DAP** signaling pathway in A549 cells.



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Caption: General experimental workflow.

Experimental Protocols

A549 Cell Culture and Maintenance

Materials:

- A549 cells (ATCC® CCL-185™)
- DMEM/F-12 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- T-75 cell culture flasks
- Cell culture incubator (37°C, 5% CO₂)

Protocol:

- Culture A549 cells in T-75 flasks with DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
- Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
- Neutralize trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.
- Centrifuge at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.

C12-iE-DAP Stimulation of A549 Cells

Materials:

- **C12-iE-DAP** (InvivoGen, tlr-c12dap)
- DMSO (for reconstitution)
- Serum-free DMEM/F-12 medium
- A549 cells seeded in appropriate culture plates (e.g., 24-well or 6-well plates)

Protocol:

- Reconstitute **C12-iE-DAP** in DMSO to a stock concentration of 1 mg/mL.
- Seed A549 cells in culture plates and allow them to adhere and reach about 80% confluency.
- The day before stimulation, replace the growth medium with serum-free DMEM/F-12 to minimize basal activation.
- Prepare working concentrations of **C12-iE-DAP** by diluting the stock solution in serum-free medium. A typical concentration range for stimulation is 10 ng/mL to 10 µg/mL.
- Aspirate the medium from the cells and add the **C12-iE-DAP**-containing medium.
- Incubate for the desired time period (e.g., for time-course experiments, 4, 8, 12, 24 hours).

Quantification of IL-8 by ELISA

Materials:

- Human IL-8 ELISA Kit
- Cell culture supernatants from **C12-iE-DAP** stimulated A549 cells
- Microplate reader

Protocol:

- Collect the cell culture supernatants at the end of the stimulation period.
- Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
- Perform the ELISA according to the manufacturer's instructions.
- Briefly, add standards and samples to the antibody-coated wells and incubate.
- Wash the wells and add the detection antibody.
- Incubate, wash, and add the substrate solution.

- Stop the reaction and measure the absorbance at the appropriate wavelength.
- Calculate the concentration of IL-8 in the samples based on the standard curve.

Analysis of Gene Expression by qPCR

Materials:

- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- qPCR instrument
- Primers for human IL-8 and a housekeeping gene (e.g., GAPDH or ACTB)

Primer Sequences:

- Human IL-8 (Forward): 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'
- Human IL-8 (Reverse): 5'-TCTCAGCCCTCTTCAAAAATTCTC-3'
- Human GAPDH (Forward): 5'-GAAGGTGAAGGTCGGAGTC-3'[\[8\]](#)
- Human GAPDH (Reverse): 5'-GAAGATGGTGATGGGATTTC-3'[\[8\]](#)
- Human ACTB (Forward): 5'-CCTTGACATGCCGGAG-3'
- Human ACTB (Reverse): 5'-GCACAGAGCCTCGCCTT-3'

Protocol:

- Lyse the **C12-iE-DAP** stimulated A549 cells and extract total RNA using a commercial kit.
- Synthesize cDNA from the extracted RNA.
- Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.

- Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis of Signaling Pathways

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-p65 NF- κ B, anti-p65 NF- κ B, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and a loading control like β -actin or GAPDH).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- After stimulation with **C12-iE-DAP**, wash the A549 cells with cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates.
- Denature the protein samples by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the total protein or loading control.

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